Cas no 6289-04-9 (1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine)
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- AC1Q3NZQ
- SureCN13790297
- 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
- AC1L599W
- KST-1A9677
- CTK5B6502
- 1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- 1-(4-Chlor-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamin
- NSC3955
- 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine;
- DTXSID30277763
- NSC11622
- DB-353985
- 6289-04-9
- SCHEMBL13790297
- NSC-11622
- AKOS004121725
- 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, AldrichCPR
- MFCD08446363
- NSC-3955
-
- MDL: MFCD08446363
- Inchi: 1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
- InChI Key: NTRNCDBHKIJOLA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C2C(=C(N)N=CN=2)C=N1
Computed Properties
- Exact Mass: 245.04700
- Monoisotopic Mass: 245.0468230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.62000
- LogP: 2.63230
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
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Hazardous Material Identification:
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0236-1G |
1-(4-Chlorophenyl)-1<SUB>H</SUB>-pyrazolo[3,4-<SUB>d</SUB>]pyrimidin-4-amine |
6289-04-9 | 1g |
¥3719.09 | 2023-11-05 | ||
| abcr | AB201104-500 mg |
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; . |
6289-04-9 | 500mg |
€39.30 | 2023-05-07 | ||
| abcr | AB201104-500mg |
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine; . |
6289-04-9 | 500mg |
€39.30 | 2024-06-10 |
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
1-(4-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine: A Comprehensive Overview
The compound 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, identified by the CAS number 6289-04-9, is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and applications in drug discovery. The compound's structure features a pyrazolo[3,4-d]pyrimidine ring system substituted with a 4-chlorophenyl group at the 1-position and an amino group at the 4-position. These substituents play a crucial role in determining the compound's chemical properties, reactivity, and biological functions.
Recent studies have highlighted the importance of pyrazolopyrimidine derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The presence of the 4-chlorophenyl group introduces electron-withdrawing effects, which can enhance the compound's stability and bioavailability. Additionally, the amino group at the 4-position contributes to hydrogen bonding capabilities, making this compound a promising candidate for interactions with biological targets such as enzymes and receptors.
The synthesis of 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization steps to form the pyrazolopyrimidine ring system. Researchers have explored various synthetic strategies to optimize this process, including microwave-assisted synthesis and catalytic methods that reduce reaction times and improve efficiency.
In terms of biological activity, this compound has shown potential as a kinase inhibitor, which is a critical area in cancer therapy. Kinases are enzymes that play essential roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. By inhibiting specific kinases, compounds like 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can disrupt these pathways and potentially halt tumor growth or induce apoptosis in cancer cells.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies provide insights into how the molecule interacts with its target proteins at the atomic level. For instance, molecular dynamics simulations have revealed that the amino group at position 4 forms critical hydrogen bonds with residues in the active site of kinase enzymes, contributing significantly to the compound's binding affinity.
The pharmacokinetic properties of CAS No. 6289-04-9 are also under investigation to assess its suitability as an orally administered drug. Early studies suggest that the compound exhibits moderate solubility in aqueous solutions and reasonable permeability across biological membranes. However, further research is needed to optimize its bioavailability and minimize potential toxicity.
In addition to its therapeutic potential, this compound has applications in chemical biology as a tool for studying cellular signaling pathways. Its ability to selectively inhibit certain kinases makes it valuable for both basic research and drug development efforts. Researchers are also exploring its potential as a lead compound for designing more potent and selective inhibitors through structure-based drug design approaches.
The development of novel synthetic routes for producing 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine continues to be an active area of research. Scientists are investigating alternative starting materials and reaction conditions that could simplify the synthesis process while maintaining high product quality. For example, green chemistry approaches that minimize waste generation and utilize renewable resources are being explored as sustainable alternatives to traditional methods.
In conclusion, CAS No. 6289-04-9, or 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine, represents a promising molecule with diverse applications in medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable candidate for drug discovery efforts targeting kinase-related diseases such as cancer. As research progresses, further insights into its mechanism of action, pharmacokinetics, and toxicity profile will be essential for advancing this compound toward clinical development.
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